molecular formula C9H7Cl2N5O B194302 Lamotrigine N2-Oxide CAS No. 136565-76-9

Lamotrigine N2-Oxide

Cat. No. B194302
M. Wt: 272.09 g/mol
InChI Key: YGGNPWUXPLVPLK-UHFFFAOYSA-N
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Description

Lamotrigine N2-Oxide is a metabolite of the anticonvulsant lamotrigine . It is used in research and not for medicinal, household or other use . The chemical name is 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-Oxide .


Molecular Structure Analysis

The molecular formula of Lamotrigine N2-Oxide is C9H7Cl2N5O . The structure is slightly similar to Rufinamide’s triazole structure . The molecular weight is 272.1 .

Safety And Hazards

Lamotrigine N2-Oxide is for R&D use only and not for medicinal, household or other use . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

6-(2,3-dichlorophenyl)-2-hydroxy-3-imino-1,2,4-triazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5O/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16(17)15-7/h1-3,17H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGNPWUXPLVPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NN(C(=N)N=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568044
Record name 5-Amino-6-(2,3-dichlorophenyl)-3-imino-1,2,4-triazin-2(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lamotrigine N2-Oxide

CAS RN

136565-76-9
Record name Lamotrigine N2-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136565769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-6-(2,3-dichlorophenyl)-3-imino-1,2,4-triazin-2(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAMOTRIGINE N2-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38TV183VGM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
H Yang, D Zhang, S Mei, Z Zhao - Journal of Pharmaceutical and …, 2022 - Elsevier
… Other metabolites, including lamotrigine N2-oxide and lamotrigine N2-methyl have also been reported in humans with low concentrations [6], [7]. The elimination half-life of LTG is about …
Number of citations: 3 www.sciencedirect.com
B Zonja, A Delgado, JL Abad, S Pérez, D Barceló - Water research, 2016 - Elsevier
The stability of lamotrigine (LMG) and its principal human metabolite, lamotrigine N2-glucuronide (LMG-N2-G), was studied as a function of pH (4–9). While LMG was stable across the …
Number of citations: 13 www.sciencedirect.com
S Uehara, Y Higuchi, N Yoneda, H Yamazaki… - Xenobiotica, 2021 - Taylor & Francis
… lamotrigine N2-glucuronide, whereas that in mouse hepatocytes was lamotrigine N2-oxide. … , lamotrigine N2-oxide was predominantly excreted in the urine in NOG-TKm30 mouse. …
Number of citations: 2 www.tandfonline.com
AF Bollmann, W Seitz, C Prasse, T Lucke… - Journal of hazardous …, 2016 - Elsevier
… Lamotrigine N2-oxide was identified as the TP, which was confirmed by comparison with a … Cleavage of the N-containing ring of lamotrigine N2-oxide was proposed to form the main …
Number of citations: 114 www.sciencedirect.com
M Karpov, B Seiwert, V Mordehay… - Environmental …, 2021 - ACS Publications
… to the triazine nitrogen to form lamotrigine-N2-oxide. Lamotrigine-N2-oxide is known as a … -rot fungus also results in the formation of lamotrigine-N2-oxide, which is the only TP formed …
Number of citations: 3 pubs.acs.org
S Pérez, V Osorio, D Barceló - 2011 - digital.csic.es
Acknowledgements: The work presented was supported by the Spanish Ministry of Science and Innovation (CEMAGUA and Scarce projects). SP acknowledges the contract from …
Number of citations: 0 digital.csic.es
N Montemurro, J Joedicke, S Pérez - Chemosphere, 2021 - Elsevier
… However, with protocol 16, sulphanilic acid and lamotrigine N2-oxide were not recovered. … 54%, ibuprofen 27%, indomethacin 26%, lamotrigine N2-oxide 37%, 5-desamino-5-oxo-2,5-…
Number of citations: 26 www.sciencedirect.com
F Labad, N Montemurro, S Berisha, NS Thomaidis… - MethodsX, 2021 - Elsevier
… , sulfanilic acid, valsartan, verapamil, 4-nitro-sulfamethoxazole, 4-hydroxy-diclofenac, 5-des-5-oxo-lamotrigine, 5-methyl-benzotriazole, carbamazepine epoxide, lamotrigine-N2-oxide, N…
Number of citations: 1 www.sciencedirect.com
D Park, H Choi, M Jang, H Chang, S Woo… - Forensic science …, 2018 - Elsevier
… Zonisamide (98%) and lamotrigine-N2-oxide (98%) were obtained from Toronto Research Chemicals (Toronto, ON, Canada). 6-Hydroxybuspirone (99.9%) was purchased from TLC …
Number of citations: 10 www.sciencedirect.com
O Gómez-Navarro, F Labad, DP Manjarrés-López… - MethodsX, 2023 - Elsevier
A robust method was developed for the quantification of popular and highly occurrence contaminants of emerging concern from wastewater treatment plant effluents and is explained in …
Number of citations: 2 www.sciencedirect.com

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